diethyl 2-[4-(dimethylamino)phenyl]-1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate
Overview
Description
The compound is a derivative of pyrrole, which is a heterocyclic aromatic organic compound. Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air and tends to polymerize . It is a 5-membered ring with the formula C4H4NH. The parent compound is characterized by the 5-membered ring structure present in many important natural products, such as heme .
Synthesis Analysis
Pyrrole compounds can be synthesized using several methods. One of the most common methods is the Knorr pyrrole synthesis, which involves the reaction of an α-amino ketone or an α-amino-β-ketoester with an activated methylene compound . Another method is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an excess of a primary amine or ammonia .Molecular Structure Analysis
The molecular structure of pyrrole derivatives can be complex due to the presence of various functional groups. The structure of the compound can be determined using various spectroscopic techniques, including NMR, IR, and X-ray crystallography .Chemical Reactions Analysis
Pyrrole and its derivatives undergo several chemical reactions. They can act as nucleophiles in reactions with electrophiles due to the electron-rich nature of the pyrrole ring. They can also undergo electrophilic substitution reactions at the 2-position .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives depend on their specific structures. In general, they are characterized by their aromaticity, basicity, and reactivity .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
diethyl 2-[4-(dimethylamino)phenyl]-1,3-dimethyl-6-oxocyclohepta[c]pyrrole-5,7-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O5/c1-7-31-24(29)21-13-19-15(3)27(18-11-9-17(10-12-18)26(5)6)16(4)20(19)14-22(23(21)28)25(30)32-8-2/h9-14H,7-8H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWCTJWMWGZJMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N(C(=C2C=C(C1=O)C(=O)OCC)C)C3=CC=C(C=C3)N(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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